1-phenyl-1H-1,3-benzodiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

1-Phenyl-1H-1,3-benzodiazol-2-amine (synonyms: 1-phenylbenzimidazol-2-amine, 2-amino-1-phenylbenzimidazole) is an N1-phenyl-substituted 2-aminobenzimidazole with molecular formula C13H11N3 and molecular weight 209.25 g/mol. The compound is a solid at ambient temperature with a reported melting point of 148–150 °C and a minimum commercial purity specification of 95%.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 43023-11-6
Cat. No. B1597859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-1,3-benzodiazol-2-amine
CAS43023-11-6
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2N
InChIInChI=1S/C13H11N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H2,14,15)
InChIKeyLUEQIDSEGWXUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,3-benzodiazol-2-amine (CAS 43023-11-6) Procurement-Relevant Chemical Identity and Baseline Properties


1-Phenyl-1H-1,3-benzodiazol-2-amine (synonyms: 1-phenylbenzimidazol-2-amine, 2-amino-1-phenylbenzimidazole) is an N1-phenyl-substituted 2-aminobenzimidazole with molecular formula C13H11N3 and molecular weight 209.25 g/mol [1]. The compound is a solid at ambient temperature with a reported melting point of 148–150 °C and a minimum commercial purity specification of 95% . Its computed XLogP3 is 2.6, hydrogen bond donor count is 1, and rotatable bond count is 1 [1]. The benzimidazole core bearing both a primary amine at C2 and a phenyl substituent at N1 defines a scaffold that has been claimed in patent families as mIDH1 inhibitors and BACE1 inhibitor lead-generation campaigns [2].

Why 1-Phenyl-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Generic 2-Aminobenzimidazole or N-Alkyl Congeners


Simple 2-aminobenzimidazole (CAS 934-32-7) or 1-methyl-2-aminobenzimidazole cannot serve as drop-in substitutes for 1-phenyl-1H-1,3-benzodiazol-2-amine in structure–activity relationship (SAR) campaigns, lead-optimization libraries, or bioconjugation workflows. The N1-phenyl substituent raises computed logP by approximately 1.6–1.7 log units relative to the unsubstituted parent [1], alters the hydrogen-bond donor count from 2 to 1 [1], and introduces a rotatable phenyl ring that critically modulates both the conformational landscape and the π-stacking capacity of the scaffold. The regioisomeric 2-anilino congener (N-phenyl-1H-benzimidazol-2-amine, CAS 21578-58-5) places the phenyl group on the exocyclic amine rather than the endocyclic N1, producing a different tautomeric preference, pKa profile, and hydrogen-bonding geometry; these two C13H11N3 isomers are not functionally interchangeable in biological systems [2].

Quantitative Differentiation Evidence for 1-Phenyl-1H-1,3-benzodiazol-2-amine (CAS 43023-11-6)


Lipophilicity (XLogP3) Elevation Relative to 2-Aminobenzimidazole Core

The N1-phenyl substitution raises the computed octanol–water partition coefficient (XLogP3) to 2.6, compared with 0.9 for the unsubstituted 1H-benzimidazol-2-amine (CID 13125) and approximately 1.5 for 1-methyl-1H-benzimidazol-2-amine (CID 399389) [1]. This represents a ΔlogP of +1.7 versus the des-phenyl scaffold and +1.1 versus the N1-methyl analog. The increased lipophilicity falls within the optimal range for CNS drug-likeness (logP 2–4) and may enhance passive membrane permeability in cell-based assays where the more polar congener shows limited cellular uptake [2].

Lipophilicity Drug-likeness Membrane permeability

Reduced Hydrogen-Bond Donor Count Versus 2-Aminobenzimidazole

1-Phenyl-1H-1,3-benzodiazol-2-amine possesses a single hydrogen-bond donor (HBD = 1), whereas the unsubstituted 1H-benzimidazol-2-amine has two HBDs (the endocyclic NH and the exocyclic NH2) [1]. The N1-phenyl substitution eliminates one HBD by converting the endocyclic NH to a tertiary nitrogen. Each additional HBD has been estimated to reduce passive permeability by approximately one order of magnitude in Caco-2 models [2]; the target compound's lower HBD count is therefore consistent with improved membrane transit relative to the parent scaffold.

Hydrogen bonding Permeability Molecular recognition

Regioisomeric Differentiation from N-Phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5)

The target compound (CAS 43023-11-6) bears the phenyl group at the endocyclic N1 position, whereas its constitutional isomer N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) attaches the phenyl to the exocyclic 2-amino nitrogen [1]. This regiochemical difference produces distinct InChI Keys (LUEQIDSEGWXUMD-UHFFFAOYSA-N vs. VZNGFCBNOFNEGS-UHFFFAOYSA-N) and divergent tautomeric equilibria. In the N1-phenyl isomer the amidine-like conjugation between the 2-NH2 and the C=N bond of the imidazole ring is preserved, whereas the N2-phenyl isomer disrupts this conjugation and places the phenyl in a more solvent-exposed orientation [2]. Differential scanning calorimetry data confirm non-identical melting behavior: 148–150 °C for the N1-phenyl target versus 193–194 °C reported for the N2-phenyl regioisomer , reflecting different crystal packing energies.

Regioisomerism Tautomerism Bioisostere selection

Scaffold Validation in BACE1 Inhibitor Lead Optimization

A 2024 study by Zhao et al. employed the 2-amino-1-phenylbenzimidazole scaffold (the target compound's core) as the template for a 20-compound BACE1 inhibitor library designed via scaffold hopping from a 2-amino-1-methyl-4-phenyl-1H-imidazol-5(4H)-one lead (L-5) [1]. The most potent derivative (T14) achieved an IC50 of 0.45 μM against BACE1 in a FRET-based enzymatic assay and formed key hydrogen bonds with Asp289 and Asp93 [1]. While the unsubstituted parent compound (CAS 43023-11-6) was not reported as a discrete inhibitor in this study, the scaffold was selected over alternative heterocyclic cores (imidazolones, unsubstituted benzimidazoles) specifically for its ability to orient the N1-phenyl group into a hydrophobic sub-pocket identified by molecular docking [1].

BACE1 inhibition Alzheimer's disease Scaffold hopping

Rotatable Bond Introduction and Conformational Flexibility Relative to 2-Aminobenzimidazole

The target compound possesses one rotatable bond (the N1–phenyl linkage), whereas the unsubstituted 1H-benzimidazol-2-amine and its 1-methyl analog both have zero rotatable bonds [1]. Introduction of a single rotatable bond increases the number of energetically accessible conformers without incurring the excessive entropic penalty associated with highly flexible molecules (≥5 rotatable bonds), which have been shown to reduce binding affinity by approximately 0.5–1.5 kcal/mol per additional freely rotating bond in protein–ligand complexes [2]. The N1-phenyl rotor may also serve as a useful NMR or X-ray crystallographic probe for studying ligand–protein interactions.

Conformational entropy Molecular flexibility Target engagement

Commercial Availability and Purity Specification for Reproducible SAR

1-Phenyl-1H-1,3-benzodiazol-2-amine is stocked by multiple independent suppliers (e.g., AKSci, Fluorochem, Aladdin, American Elements) with a consistent minimum purity specification of 95% (typically 95%+ by HPLC) and a certified melting point of 148–150 °C [1] . In contrast, several closely related analogs such as 1-(4-substituted-phenyl)-1H-benzimidazol-2-amines with electron-withdrawing or electron-donating substituents at the 4-position of the N1-phenyl ring are often available only via custom synthesis with 4–8 week lead times and variable purity . The high-volume, multi-vendor availability of the unsubstituted N1-phenyl compound reduces supply chain risk and ensures lot-to-lot consistency in large-scale screening campaigns.

Supply chain reliability Purity specification Reproducibility

Evidence-Backed Application Scenarios for 1-Phenyl-1H-1,3-benzodiazol-2-amine (CAS 43023-11-6)


CNS-Targeted BACE1 Inhibitor Lead Generation Using the 1-Phenyl-2-aminobenzimidazole Scaffold

Medicinal chemistry teams pursuing β-secretase (BACE1) inhibitors for Alzheimer's disease can deploy 1-phenyl-1H-1,3-benzodiazol-2-amine as a scaffold-validated starting point. The N1-phenyl group occupies a hydrophobic sub-pocket identified in docking studies [1], while the compound's XLogP3 of 2.6 falls within the CNS-optimal range [2]. The scaffold has demonstrated tractability: derivative T14 achieved an IC50 of 0.45 μM in a BACE1 FRET assay, and further optimization of the 5- and 6-positions on the benzimidazole ring is synthetically accessible [1].

Fragment-Based Screening Libraries Requiring Defined Lipophilicity and HBD Profiles

The target compound's molecular weight (209.25 Da), low rotatable bond count (1), and single hydrogen-bond donor satisfy the 'rule of three' criteria for fragment-based drug discovery [1]. Compared with the more polar 2-aminobenzimidazole (HBD = 2, XLogP3 = 0.9), the N1-phenyl modification provides a quantifiable advantage in predicted membrane permeability while retaining a synthetically tractable primary amine handle for hit elaboration via amide coupling, reductive amination, or urea formation [2].

Regioisomer-Specific Bioconjugation and Chemical Probe Synthesis

For chemical biology applications requiring site-specific conjugation, the N1-phenyl regioisomer (CAS 43023-11-6) is unequivocally distinguished from the N2-phenyl isomer (CAS 21578-58-5) by InChI Key and melting point (Δmp > 40 °C) [1]. The endocyclic phenyl placement preserves amidine-like conjugation in the benzimidazole core, which may influence the fluorescence properties or metal-chelating ability of the scaffold in probe design [2]. Procuring the correct regioisomer with certificate of analysis confirming identity and purity prevents irreproducible data in target-engagement assays.

mIDH1 Inhibitor Patent Family Scaffold Evaluation

Organizations investigating mutant isocitrate dehydrogenase 1 (mIDH1 R132H) inhibitors can use 1-phenyl-1H-1,3-benzodiazol-2-amine as a reference compound for SAR exploration within the broad benzimidazol-2-amine patent space claimed by Bayer Pharma [1]. The compound represents the minimal pharmacophoric core (N1-phenyl, C2-primary amine) from which extensively substituted analogs with nanomolar mIDH1 inhibitory activity were derived, enabling efficient scaffold-hopping and IP landscape analysis without the synthetic burden of preparing the full substitution pattern upfront [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.